![molecular formula C11H12N2O3 B108563 trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone CAS No. 33224-01-0](/img/structure/B108563.png)
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Overview
Description
Molecular Structure Analysis
The molecular formula of “trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” is C11H12N2O3 . The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
The physical state of “trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone” at 20°C is solid . The melting point ranges from 192.0 to 196.0°C .
Scientific Research Applications
Biochemical Research
trans-4-Cotininecarboxylic acid: has been utilized in biochemical research, particularly in the study of nicotine metabolism. It serves as a metabolite of nicotine and can be used to understand the biochemical pathways involved in nicotine degradation .
Immunoblot Analysis
In immunological studies, trans-4-Cotininecarboxylic acid has been used in the preparation of cotinine-conjugated horseradish peroxidase. This application is crucial for detecting specific proteins through immunoblotting techniques, which are fundamental in molecular biology research .
Ligand in Coordination Chemistry
The anion of trans-4-Cotininecarboxylic acid has been employed as a pyridyl-carboxylate ligand in the synthesis of polymeric copper (II) complexes. This application is significant in the field of coordination chemistry, where it contributes to the development of new materials with potential industrial applications .
Chemical Crosslinking
The carboxyl group of trans-4-Cotininecarboxylic acid can be used for chemical crosslinking. This process is important in creating larger structures from smaller units, which is a key technique in polymer chemistry and material science .
Analytical Chemistry
As a nicotine metabolite, trans-4-Cotininecarboxylic acid is important in analytical chemistry for the development of assays to measure nicotine exposure. It can be used as a standard or reference compound in chromatography and mass spectrometry .
Pharmacological Studies
In pharmacology, trans-4-Cotininecarboxylic acid can be used to study the effects of nicotine and its metabolites on the body. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine, which is essential for developing smoking cessation therapies .
Toxicology
trans-4-Cotininecarboxylic acid: is also relevant in toxicological research. It can be used to investigate the toxic effects of nicotine and its metabolites, contributing to the assessment of health risks associated with tobacco use .
Environmental Monitoring
Lastly, the detection of trans-4-Cotininecarboxylic acid in environmental samples can be an indicator of tobacco pollution. Its measurement in water and soil samples helps in monitoring and evaluating the environmental impact of tobacco product waste .
Safety and Hazards
properties
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLVDCFTICBTB-WCBMZHEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
CAS RN |
33224-01-0, 161171-06-8 | |
Record name | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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